5-Carbamoyl-4-methylpyridine-2-carboxylic acid
Description
5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS: 1909314-03-9) is a pyridine derivative featuring a carbamoyl (-CONH₂) group at position 5, a methyl (-CH₃) group at position 4, and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₈H₈N₂O₃, with a molecular weight of 180.16 g/mol.
Properties
IUPAC Name |
5-carbamoyl-4-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-4-2-6(8(12)13)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKBVSHYZQJAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-carbamoyl-4-methylpyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylpyridine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Carbamoylation: The amino group is converted to a carbamoyl group through a reaction with phosgene or a similar carbamoylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactions, use of more efficient catalysts, and process optimization to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Carbamoyl-4-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The carbamoyl group can be reduced to an amine group under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
5-Carbamoyl-4-methylpyridine-2-carboxylic acid serves as an essential building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions, including:
- Oxidation : Can yield carboxylic acids or ketones.
- Reduction : Capable of producing amines from the carbamoyl group.
- Substitution Reactions : The pyridine ring can undergo electrophilic and nucleophilic substitutions, making it useful in synthesizing derivatives with desired properties .
Biological Research
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown its effectiveness against various bacterial strains and cancer cell lines, suggesting its role as a lead compound in drug development.
Medicinal Chemistry
Therapeutic Agent Exploration
The compound is being explored as a potential therapeutic agent due to its ability to interact with specific biological targets. Its mechanism of action includes:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to therapeutic effects against diseases such as hypertension and cancer.
- Receptor Modulation : Interaction with receptors can modulate biological responses, further enhancing its therapeutic potential .
Industrial Applications
Development of New Materials
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique functional groups make it suitable for creating polymers and other materials with specific properties.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Synthesis of pyridine derivatives |
| Biological Research | Antimicrobial and anticancer properties | Studies on bacterial inhibition |
| Medicinal Chemistry | Potential therapeutic agent | Enzyme inhibition studies |
| Industrial Applications | Development of new materials | Use in polymer synthesis |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of certain cancer cell lines. The study highlighted its mechanism involving apoptosis induction, making it a candidate for further drug development.
Mechanism of Action
The mechanism of action of 5-carbamoyl-4-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of 5-carbamoyl-4-methylpyridine-2-carboxylic acid and its analogs:
Key Comparative Analysis
Core Heterocyclic Ring
- Pyridine vs. Pyrimidine: The target compound and 4-pyridoxic acid share a pyridine core, whereas others (e.g., 4-amino-2-methylpyrimidine-5-carboxylic acid) have a pyrimidine ring. Pyridine (1 nitrogen atom) exhibits distinct electronic properties compared to pyrimidine (2 nitrogen atoms), influencing acidity, solubility, and binding affinity in biological systems .
Functional Groups
- Carbamoyl (-CONH₂) vs. Amino (-NH₂): The carbamoyl group in the target compound provides hydrogen-bonding capability, enhancing interactions with enzymes or receptors. In contrast, amino-substituted analogs (e.g., 4-amino-2-methylpyrimidine-5-carboxylic acid) may exhibit higher basicity .
- Thioether (-SCH₃) vs. Chloro (-Cl): Thioether groups (e.g., in 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid) increase lipophilicity, while chloro substituents (e.g., in 2-chloro-6-methylpyrimidine-4-carboxylic acid) introduce electron-withdrawing effects, altering reactivity .
Physicochemical Properties
- Solubility : The carbamoyl group improves aqueous solubility compared to thioether or chloro-substituted analogs.
- Acidity : The carboxylic acid group in the target compound (pKa ~2.5) is less acidic than pyrimidine-4-carboxylic acids (pKa ~1.8) due to pyridine’s electron-deficient nature .
Biological Activity
5-Carbamoyl-4-methylpyridine-2-carboxylic acid (CAS No. 1909314-03-9) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with both a carbamoyl group and a carboxylic acid group. Its molecular weight is approximately 180.16 g/mol, which suggests favorable pharmacokinetic properties such as good bioavailability and absorption across biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may function as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further exploration in infection control.
Antimicrobial Properties
Research indicates that this compound has potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature. This suggests further investigation is warranted to quantify its efficacy against pathogens.
Comparative Studies
A comparative analysis with similar compounds reveals that this compound possesses unique reactivity due to its dual functional groups. For instance:
| Compound Name | Key Functional Groups | Notable Activity |
|---|---|---|
| 4-Methylpyridine-2-carboxylic acid | Carboxylic acid | Limited biological activity |
| 5-Carbamoylpyridine-2-carboxylic acid | Carbamoyl group | Moderate antimicrobial effects |
| This compound | Carbamoyl & carboxylic acid | Promising antimicrobial & anticancer potential |
This table illustrates the enhanced potential of this compound compared to its analogs, highlighting its unique structural attributes that may confer additional biological activities .
In Vivo Studies
While direct in vivo studies on this specific compound are scarce, related compounds have demonstrated significant effects in animal models. For example, derivatives of pyridine-based compounds have shown reduced tumor sizes and improved survival rates in murine models when administered at therapeutic doses. These findings suggest that this compound could exhibit similar beneficial effects and warrant further investigation in preclinical trials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-carbamoyl-4-methylpyridine-2-carboxylic acid, and what critical reaction parameters influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, pyridine-carboxylic acid derivatives are often synthesized via palladium- or copper-catalyzed coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution under reflux conditions in solvents like DMF or toluene . Key parameters include catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (6–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical for achieving >95% purity .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodology :
- Mass Spectrometry (ESIMS) : Confirm molecular weight (e.g., ESIMS [M+1] m/z: calculated vs. observed) .
- NMR : Analyze / NMR spectra for pyridine ring protons (δ 7.5–8.5 ppm), methyl groups (δ 2.0–2.5 ppm), and carbamoyl protons (δ 6.5–7.0 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and retention time consistency .
Q. What are the primary research applications of pyridine-carboxylic acid derivatives in medicinal chemistry?
- Applications : These compounds serve as intermediates in drug discovery for kinase inhibitors, antimicrobial agents, and enzyme modulators. For instance, carbamoyl and methyl substituents enhance binding to biological targets (e.g., bacterial enzymes or cancer-associated receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) during characterization of this compound?
- Methodology :
- Variable Temperature NMR : Probe dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating - and - couplings .
- Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .
Q. What strategies optimize the regioselectivity of carbamoyl group introduction in pyridine derivatives during synthesis?
- Methodology :
- Directed Ortho-Metalation : Use directing groups (e.g., methyl) to position the carbamoyl moiety at C5 via lithiation followed by quenching with carbamoyl chloride .
- Protecting Group Chemistry : Temporarily block reactive sites (e.g., C2/C6 positions with trimethylsilyl groups) to favor C5 functionalization .
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
- Methodology :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation or hydrolysis products) .
- Kinetic Analysis : Calculate degradation rate constants () using first-order kinetics and determine optimal storage conditions (e.g., pH 6–7, 4°C in amber vials) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
